
5-Methylthiomorpholine-3-carboxylic acid hydrochloride
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Overview
Description
5-Methylthiomorpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11NO2S·HCl It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
The synthesis of 5-Methylthiomorpholine-3-carboxylic acid hydrochloride typically involves the reaction of thiomorpholine with methylating agents and carboxylating agents under controlled conditions. One common method includes the methylation of thiomorpholine followed by carboxylation to introduce the carboxylic acid group. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as precise temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
5-Methylthiomorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. .
Scientific Research Applications
5-Methylthiomorpholine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Methylthiomorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Methylthiomorpholine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Thiomorpholine-3-carboxylic acid: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
4-Methylthiomorpholine-3-carboxylic acid: The position of the methyl group can influence the compound’s properties and applications.
Thiomorpholine-3-carboxylic acid hydrochloride: Similar structure but without the methyl group, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
5-methylthiomorpholine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-4-2-10-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJVMZBOFRPMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCC(N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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